molecular formula C18H19NO3 B1618238 1-Cyclohexyl-4-(4-nitrophenoxy)benzene CAS No. 68003-41-8

1-Cyclohexyl-4-(4-nitrophenoxy)benzene

Cat. No.: B1618238
CAS No.: 68003-41-8
M. Wt: 297.3 g/mol
InChI Key: YFHWGRVPEWMRLY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(4-nitrophenoxy)benzene is a substituted benzene derivative featuring a cyclohexyl group at position 1 and a 4-nitrophenoxy group at position 4. The cyclohexyl group introduces steric bulk and lipophilicity, while the 4-nitrophenoxy moiety contributes electron-withdrawing characteristics, influencing reactivity and intermolecular interactions.

Properties

CAS No.

68003-41-8

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-cyclohexyl-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C18H19NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h6-14H,1-5H2

InChI Key

YFHWGRVPEWMRLY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Other CAS No.

68003-41-8

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The cyclohexyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents like Cl or methyl.
  • Nitrofen and fluorodifen exhibit stronger electron-withdrawing effects due to Cl and CF3 groups, respectively, making them more reactive in electrophilic substitutions.

Physical and Chemical Properties

Property This compound 1-Nitro-4-(4-nitrophenoxy)benzene Nitrofen
Melting Point Likely lower (predicted) 416 K 1836-75-5
Solubility High in organic solvents (cyclohexyl) Moderate (polar solvents) Low (hydrophobic Cl groups)
Crystal Packing Disordered due to cyclohexyl Ordered via C–H⋯O hydrogen bonds Not reported
Stability Stable under ambient conditions Sensitive to polymorphism changes Degrades under UV light

Key Observations :

  • The cyclohexyl group disrupts crystal packing, likely reducing melting points compared to 1-Nitro-4-(4-nitrophenoxy)benzene .
  • Nitrofen ’s chlorine substituents enhance environmental persistence, whereas the target compound may degrade more readily due to steric effects.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-cyclohexyl-4-(4-nitrophenoxy)benzene typically involves a nucleophilic aromatic substitution or coupling reaction between a cyclohexyl-substituted phenol and a nitrophenol derivative or their activated intermediates. The key step is the formation of the ether bond linking the cyclohexylphenyl and nitrophenyl units.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

One common approach involves the reaction of 4-nitrophenol with 4-cyclohexylphenol or its derivatives under conditions favoring ether formation. The nitro group activates the aromatic ring towards nucleophilic substitution, facilitating the formation of the diphenyl ether structure.

  • Reaction conditions: Typically conducted in polar aprotic solvents or ethanol under reflux.
  • Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.
  • Yields: Generally moderate to high, depending on purity of reagents and reaction time.

Palladium-Catalyzed Coupling (Heck-Matsuda Reaction)

A more advanced synthetic route involves palladium-catalyzed coupling reactions such as the Heck-Matsuda reaction, which can be used to construct the cyclohexyl-substituted aromatic ring before ether formation.

  • Example: Synthesis of 4-cyclohexyl-1-nitrobenzene from 4-nitrobenzenediazonium tetrafluoroborate and cyclohexene using palladium diacetate and imidazolium chloride in ethanol at 36 °C for 3 hours.
  • Yield: Reported up to 88% under optimized conditions.
  • This intermediate can then be further reacted with 4-nitrophenol derivatives to form the target diphenyl ether.

Stepwise Synthesis via Intermediate Formation

A multi-step synthesis can be employed where:

  • Step 1: Preparation of 4-cyclohexylphenol derivatives through hydrogenation or alkylation.
  • Step 2: Activation of 4-nitrophenol or its derivatives (e.g., via halogenation or diazonium salt formation).
  • Step 3: Coupling of the activated nitrophenol with the cyclohexylphenol derivative under reflux with acid catalysts such as p-toluenesulfonic acid in toluene, using a water-separating apparatus to drive the reaction by removing water formed during etherification.

This method achieves high purity and yield by controlling reaction temperature (65–110 °C), reaction time (up to 6 hours), and purification steps including recrystallization from ethanol.

Hydrogenation and Purification Steps

Post-synthesis, hydrogenation using catalysts such as Raney nickel under mild pressure (0.2 MPa) and temperature (80 °C) in ethanol is employed to reduce any unsaturated intermediates or impurities, ensuring the cyclohexyl ring is fully saturated.

  • Yields: Hydrogenation yields are typically high (above 90%) with purity exceeding 99% as confirmed by GC analysis.
  • Purification: Recrystallization and column chromatography are used to isolate the final product with high purity.

Data Table: Summary of Key Preparation Parameters

Step/Method Reactants/Intermediates Catalysts/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Palladium-catalyzed coupling 4-Nitrobenzenediazonium tetrafluoroborate + Cyclohexene Pd diacetate, imidazolium chloride, ethanol 36 3 hours 88 N/A Heck-Matsuda reaction for cyclohexyl-nitrobenzene synthesis
Etherification via acid catalysis 4-Cyclohexylphenol + 4-Nitrophenol p-Toluenesulfonic acid, toluene, water removal 65–110 ~6 hours 90 99+ Reflux with water separator to drive ether formation
Hydrogenation Unsaturated intermediates Raney nickel, ethanol, H2 (0.2 MPa) 80 5 hours 98 99.5 Saturates cyclohexyl ring, improves purity

Research Findings and Notes

  • The Heck-Matsuda reaction is effective for synthesizing cyclohexyl-substituted aromatic nitro compounds, which serve as key intermediates in preparing this compound.
  • Maintaining anhydrous conditions during etherification and post-reaction handling improves yield and reduces byproducts.
  • Use of water-separating reflux apparatus is critical to shift equilibrium towards ether formation by continuous removal of water.
  • Hydrogenation under controlled pressure and temperature ensures complete saturation of cyclohexyl moiety without degradation of the nitrophenoxy group.
  • Purification by recrystallization and chromatography yields high-purity product suitable for further application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-4-(4-nitrophenoxy)benzene, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic aromatic substitution is a common approach. Dissolve cyclohexylbenzene derivatives in absolute ethanol, add a nitrophenoxy precursor (e.g., 4-nitrophenol), and reflux with glacial acetic acid as a catalyst for 4–6 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of cyclohexyl to nitrophenoxy precursors) and temperature (80–90°C).

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR peaks to computational predictions (e.g., DFT). For example, aromatic protons appear at δ 7.2–8.1 ppm, and cyclohexyl protons at δ 1.2–2.5 ppm .
  • X-ray crystallography : Use SHELX programs (SHELXS-97 for structure solution, SHELXL-2012 for refinement) to resolve crystal structures. Data collection requires a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • Ventilation : Use fume hoods or closed systems to avoid inhalation of nitroaromatic vapors .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Install emergency showers and eyewash stations .
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before disposal .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., polymorphism, twinning) be addressed for this compound?

  • Methodology :

  • Polymorph screening : Recrystallize from solvents like DCM/hexane or methanol/water at varying temperatures (0°C to 60°C).
  • Data collection : For monoclinic systems (space group P21_1/c), collect high-resolution data (θ > 25°) at 150 K to minimize thermal motion artifacts. Refinement with SHELXL-2012 typically achieves R1 < 0.05 .
  • Example crystallographic parameters (from a related nitrophenoxy compound):
ParameterValue
Space groupP21_1/c
a, b, c (Å)8.11, 11.89, 12.40
β (°)106.4
V (ų)1147.4

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~320 nm for nitroaromatic transitions).
  • Molecular docking : Simulate interactions with biological targets (e.g., plant protox enzymes) using AutoDock Vina. The nitrophenoxy group may act as a redox-active moiety, similar to herbicide nitrofen .

Q. How can contradictions in biological activity data (e.g., variable herbicidal efficacy) be resolved?

  • Methodology :

  • Dose-response assays : Test concentrations from 1 µM to 1 mM in Arabidopsis models. Use ANOVA to identify statistically significant effects (p < 0.05).
  • Metabolite profiling : LC-MS/MS can detect degradation products (e.g., nitro reduction to amines) that may reduce activity .
  • Environmental factors : Assess photostability under UV light (λ = 254 nm) and soil adsorption coefficients (Koc) to evaluate field applicability .

Q. What advanced techniques are suitable for studying surface adsorption and environmental fate?

  • Methodology :

  • Microspectroscopic imaging : Use AFM or ToF-SIMS to analyze adsorption on indoor surfaces (e.g., glass, PVC). The cyclohexyl group may enhance hydrophobic interactions .
  • Degradation studies : Expose to OH radicals (generated via H2O2/UV) and monitor half-life via GC-MS. Compare with EPA EPISuite predictions for persistence .

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